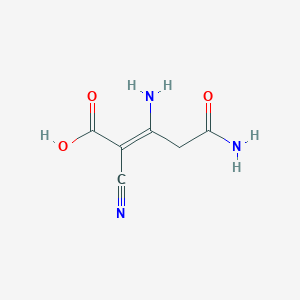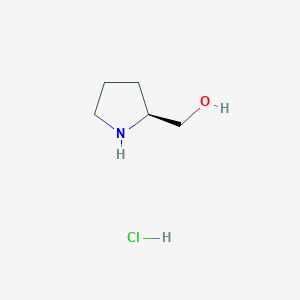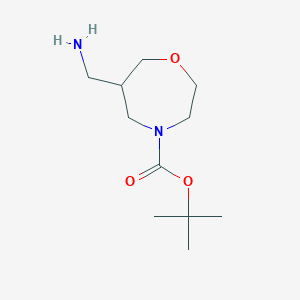
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Overview
Description
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, also known as 2Z-CNO, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in the scientific community. It is a derivative of oxopentenoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2Z-CNO has been used in a variety of research applications, including as a fluorescent probe for imaging and as a substrate for enzymatic reactions. Its unique properties make it an attractive compound for further study and exploration.
Scientific Research Applications
Synthesis Techniques and Derivatives
- Bis-Potassium Salts Synthesis : The esters of 5-hydroxy-3-oxopent-4-enoic acids, closely related to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, can be efficiently converted into stable bis-potassium salts, enabling the synthesis of various heterocycles like pyrones, pyrazoles, and isoxazoles (Schmidt et al., 2006).
- Anti-Influenza Agent Synthesis : Synthesis of pentenoic acid analogs, similar to the targeted acid, demonstrates potential applications as anti-influenza agents (Mauldin et al., 2001).
- Antibacterial Activity : Fatty acid hydrazides, structurally related to the acid , have been synthesized and exhibited good antibacterial activity against various bacteria including E. coli (Banday et al., 2010).
Sensing and Luminescence Applications
- Metal-Organic Frameworks for Sensing : A metal-organic framework using DATZ, which has a structural resemblance to the targeted acid, showed potential in sensing Al(3+) ions in aqueous medium, indicating potential applications in environmental monitoring (Singha & Mahata, 2015).
Chemical Synthesis and Characterization
- Synthesis of Dye Derivatives : The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structure, was undertaken for potential applications in electrochemical cells (Kotteswaran et al., 2016).
- Enzyme Inhibition Studies : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, structurally related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase enzymes, suggesting potential therapeutic applications (Oktay et al., 2016).
Biological Applications
- Antitumor and Antioxidant Activities : Studies on compounds structurally similar to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid have shown potential antitumor and antioxidant activities, indicating possible therapeutic uses (Sirajuddin et al., 2015).
properties
IUPAC Name |
(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKZNWOJRIMHX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)



![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)





![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)


